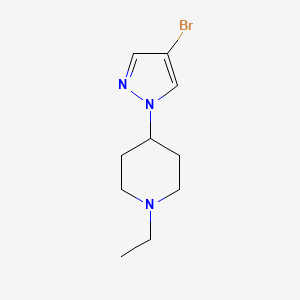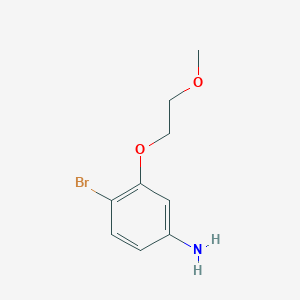
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine
Descripción general
Descripción
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine, also known as 2-BFMA, is a chemical compound that belongs to the class of arylalkylamines. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the concentration of serotonin in the brain. This can lead to an improvement in mood and a reduction in anxiety and stress. Additionally, the compound may also act on other neurotransmitter systems, such as dopamine and norepinephrine, to produce its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, motivation, and attention. The compound has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-fluorobenzyl)-N-methylethanamine in lab experiments is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its psychoactive effects, which can make it difficult to interpret results and may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-fluorobenzyl)-N-methylethanamine. One area of interest is its potential therapeutic use in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Another area of interest is its role in modulating the immune system, which could have implications for the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine has been studied for its potential therapeutic effects in the treatment of various psychiatric and neurological disorders. It has been found to have an affinity for the serotonin transporter, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to have an impact on dopamine and norepinephrine systems, which are involved in the regulation of attention, motivation, and reward.
Propiedades
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFCQYTORDKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)


![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)


![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)


